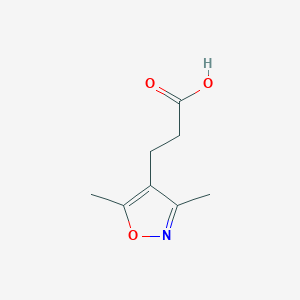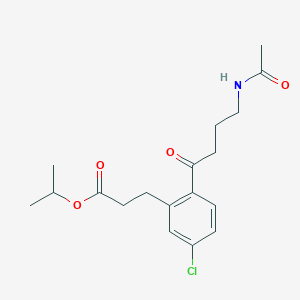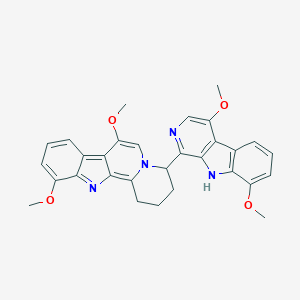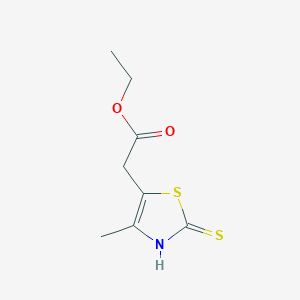![molecular formula C10H21NO2S B053230 Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 124073-15-0](/img/structure/B53230.png)
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a molecular formula of C10H21NO2S and a molecular weight of 215.35 g/mol. This compound has several applications in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) is not well understood. However, it is believed to act as a carbamate by inhibiting the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine. It has also been shown to have anticonvulsant and analgesic properties.
Advantages and Limitations for Lab Experiments
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, one limitation is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research involving Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)). One direction is to further investigate its mechanism of action and its effects on neurotransmitter metabolism. Another direction is to explore its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, research could focus on developing new synthetic methods for Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) and its derivatives, as well as exploring their potential applications in other fields such as materials science and catalysis.
In conclusion, Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) is a versatile compound that has several applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields of research.
Synthesis Methods
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) can be synthesized by the reaction of isopropyl mercaptan with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield.
Scientific Research Applications
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) has several applications in scientific research. It is used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other important compounds such as carboxylic acids, esters, and amides.
properties
CAS RN |
124073-15-0 |
|---|---|
Product Name |
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI) |
Molecular Formula |
C10H21NO2S |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
tert-butyl N-(2-propan-2-ylsulfanylethyl)carbamate |
InChI |
InChI=1S/C10H21NO2S/c1-8(2)14-7-6-11-9(12)13-10(3,4)5/h8H,6-7H2,1-5H3,(H,11,12) |
InChI Key |
PJTWPKBONLYELA-UHFFFAOYSA-N |
SMILES |
CC(C)SCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)SCCNC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)






